molecular formula C23H30N6O2 B14789863 tert-butyl methyl(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)carbamate

tert-butyl methyl(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)carbamate

Cat. No.: B14789863
M. Wt: 422.5 g/mol
InChI Key: XWFADENMNZWCPJ-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a pyrazole ring, a phthalazine moiety, and a piperidine ring

Preparation Methods

The synthesis of tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One reported synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes a series of transformations to yield the final product . The overall yield of this synthetic route is approximately 59.5% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and phthalazine-containing molecules. Compared to these compounds, tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate is unique due to its combination of a pyrazole ring, a phthalazine moiety, and a piperidine ring.

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H30N6O2/c1-23(2,3)31-22(30)27(4)16-11-14-29(15-12-16)21-18-9-7-6-8-17(18)20(25-26-21)19-10-13-24-28(19)5/h6-10,13,16H,11-12,14-15H2,1-5H3

InChI Key

XWFADENMNZWCPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=NN4C

Origin of Product

United States

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